molecular formula C9H7NO3 B076643 1,4-benzoxazepine-3,5(2H,4H)-dione CAS No. 14151-88-3

1,4-benzoxazepine-3,5(2H,4H)-dione

Cat. No. B076643
CAS RN: 14151-88-3
M. Wt: 177.16 g/mol
InChI Key: LASIQOVJNPVKJM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,4-benzoxazepine-3,5(2H,4H)-dione derivatives can be achieved through several methods. One approach involves asymmetric synthesis exploiting chiral pool methodology, which allows for the construction of novel chiral 4,1-benzoxazepine-2,5-diones in a single step. This method utilizes substituted anthranilic acids and α-haloacids, demonstrating the versatility in synthesizing benzoxazepine derivatives with various substituents (Rubab et al., 2013).

Molecular Structure Analysis

The molecular structure of benzoxazepine derivatives is characterized by nuclear magnetic resonance (NMR) and other spectroscopic techniques. These methods provide detailed insights into the molecular arrangements and the effects of different substituents on the core benzoxazepine structure. The structure of these compounds can be further elucidated through X-ray crystallography, offering a precise view of the molecular geometry and intermolecular interactions (Hwang et al., 2017).

Chemical Reactions and Properties

1,4-Benzoxazepine-3,5(2H,4H)-dione undergoes various chemical reactions, including oxidation and ring contraction processes, which lead to the formation of different derivatives. These reactions are influenced by the specific substituents and conditions applied, demonstrating the compound's reactivity and potential for generating a wide array of chemical entities (Kollenz & Seidler, 1984).

Scientific Research Applications

  • Asymmetric Synthesis of 4,1-Benzoxazepine-2,5-Diones : This study presents a novel method for synthesizing chiral 4,1-benzoxazepine-2,5-diones using chiral pool methodology. The process involves coupling substituted anthranilic acids with α-haloacids (Rubab, Nisar, Raza, Ullah, & Tahir, 2013).

  • Synthesis and Spectral Characterisation of Some Phthalazinone Derivatives : This research includes the preparation of various derivatives, including 1,4-benzoxazepine-3,5-dione, and investigates their spectral properties (Mahmoud, Abou-Elmagd, Derbala, & Hekal, 2012).

  • Investigations Concerning Oxidation Reactions of 1,5-Benzoxazepin : This study discusses the oxidation of benzoxazepin derivatives and the formation of 1,4-benzoxazepin-derivatives, providing insight into reaction pathways and synthetic processes (Kollenz & Seidler, 1984).

  • Methyl 2-(2-hydroxyacetamido)benzoate Synthesis : Research focused on the formation of this compound from 4,1-benzoxazepine-2,5(1H,3H)-dione, exploring intramolecular hydrogen bonding and intermolecular interactions (Alam, Saeed, Fischer, & Khan, 2010).

  • Anti-microbial Activity of Benzoxazepine Derivatives : This study reports the synthesis of benzoxazepine derivatives and their in vitro anti-microbial activity against various microorganisms (Bonsignore, Loy, Secci, De Logu, & Palmieri, 1990).

  • Synthesis and Anti-Cancer Activity of Benzoxazepine Derivatives : This paper discusses the synthesis of naphthoquinones fused benzazepines and evaluates their anticancer activity against various cell lines (Phutdhawong, Eksinitkun, Ruensumran, Taechowisan, & Phutdhawong, 2012).

  • Synthesis and Biological Evaluation as Antimicrobial and Anti-Inflammatory Agents : A study on the synthesis of benzoxazepine derivatives and their evaluation as antimicrobial and anti-inflammatory agents (Kendre, Landge, & Bhusare, 2015).

properties

IUPAC Name

1,4-benzoxazepine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-8-5-13-7-4-2-1-3-6(7)9(12)10-8/h1-4H,5H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASIQOVJNPVKJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)C2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352438
Record name 1,4-benzoxazepine-3,5(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-benzoxazepine-3,5(2H,4H)-dione

CAS RN

14151-88-3
Record name 1,4-benzoxazepine-3,5(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
K Kamei, N Maeda, K Nomura, M Shibata… - Bioorganic & medicinal …, 2006 - Elsevier
A new series of 1,4-benzoxazepine derivatives was designed, synthesized, and evaluated for binding to 5-HT 1A receptor and cerebral anti-ischemic effect. A lot of compounds …
Number of citations: 77 www.sciencedirect.com
H Kwiecien, M Smist… - Current Organic …, 2012 - ingentaconnect.com
Aryl-fused 1,4-oxazepines and their corresponding oxo derivatives are structural components of a number of compounds exhibiting various biological activity. They were found to be …
Number of citations: 28 www.ingentaconnect.com
JN Sangshetti… - Mini-Reviews in …, 2015 - ingentaconnect.com
Benzoxazepine is a bi-cyclic heterocyclic compound of a benzene ring fused to an oxazepine ring. Various benzoxazepine derivatives have been synthesized and evaluated for various …
Number of citations: 15 www.ingentaconnect.com
BS Luk'yanov, AA Maksimenko, GS Borodkin… - Chemistry of …, 2003 - Springer
Treatment of 2-aminocarbonylphenoxyacetic acid (1)(obtained by O-alkylation of salicylamide by monochloroacetic acid) with an equimolar amount of thionyl chloride leads to a product …
Number of citations: 7 link.springer.com
JW Leahy, S Naganathan, DL Andersen… - Complete Accounts of …, 2018 - ACS Publications
A family of novel, highly potent, and selective inhibitors of the mammalian target of rapamycin (mTOR) containing the benzoxazepine core were identified. The lead compound (XL388), …
Number of citations: 0 pubs.acs.org
AN Ayyash - AIP Conference Proceedings, 2020 - pubs.aip.org
Development of some new fused heterocycles is the main goal of the present wor". The entitled compounds 1, 3-[bis (6, 8-disubstitutedphenyl-[1, 2, 4]-triazolo [3, 4-b][1, 3, 4] …
Number of citations: 1 pubs.aip.org
GS Hassan, GH Hegazy… - Archiv der Pharmazie: An …, 2006 - Wiley Online Library
The synthesis of new furo‐salicylanilides and their heterocyclic derivatives is described. Twenty‐three compounds were screened for their molluscicidal activity against Biomphalaria …
Number of citations: 20 onlinelibrary.wiley.com

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